molecular formula C15H12N2O2 B5692411 2-[(4'-cyano-4-biphenylyl)oxy]acetamide

2-[(4'-cyano-4-biphenylyl)oxy]acetamide

Cat. No. B5692411
M. Wt: 252.27 g/mol
InChI Key: NGIGVHXUCKGXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4'-cyano-4-biphenylyl)oxy]acetamide, also known as CPCA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of 2-[(4'-cyano-4-biphenylyl)oxy]acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in the body. For example, 2-[(4'-cyano-4-biphenylyl)oxy]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation. It has also been shown to inhibit the activity of the protein kinase C pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(4'-cyano-4-biphenylyl)oxy]acetamide has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, 2-[(4'-cyano-4-biphenylyl)oxy]acetamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4'-cyano-4-biphenylyl)oxy]acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. Additionally, 2-[(4'-cyano-4-biphenylyl)oxy]acetamide has been shown to have a variety of biological effects, making it a versatile compound for use in a variety of research applications. However, one limitation of using 2-[(4'-cyano-4-biphenylyl)oxy]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 2-[(4'-cyano-4-biphenylyl)oxy]acetamide. One area of interest is in the development of 2-[(4'-cyano-4-biphenylyl)oxy]acetamide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4'-cyano-4-biphenylyl)oxy]acetamide and its effects on different signaling pathways in the body. Finally, more studies are needed to determine the safety and efficacy of 2-[(4'-cyano-4-biphenylyl)oxy]acetamide in humans, as most of the research on this compound has been done in vitro or in animal models.

Synthesis Methods

The synthesis of 2-[(4'-cyano-4-biphenylyl)oxy]acetamide involves the reaction of 4-cyanophenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-biphenylol. This process results in the formation of 2-[(4'-cyano-4-biphenylyl)oxy]acetamide, which can be purified using standard laboratory techniques.

Scientific Research Applications

2-[(4'-cyano-4-biphenylyl)oxy]acetamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. One study found that 2-[(4'-cyano-4-biphenylyl)oxy]acetamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study showed that 2-[(4'-cyano-4-biphenylyl)oxy]acetamide was able to reduce inflammation in a mouse model of rheumatoid arthritis, indicating that it may have anti-inflammatory properties. Additionally, 2-[(4'-cyano-4-biphenylyl)oxy]acetamide has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease, as it is able to reduce the amount of amyloid beta protein in the brain.

properties

IUPAC Name

2-[4-(4-cyanophenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)19-10-15(17)18/h1-8H,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGVHXUCKGXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Cyanophenyl)phenoxy]acetamide

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